
Netropsina
Descripción general
Descripción
Netropsin is a polyamide with antibiotic and antiviral activity . It was first discovered by Finlay et al., and isolated from the actinobacterium Streptomyces netropsis . It belongs to the class of pyrrole-amidine antibiotics .
Synthesis Analysis
Netropsin has been synthesized using a Syncore Reactor . The structures of all new substances prepared in this investigation were fully characterized by NMR (1H, 13C), HPLC, and LC-MS .
Molecular Structure Analysis
Netropsin is a highly basic small molecule . It binds specifically to helical DNA at A-T pairs but not at G-C pairs . It does not intercalate but may cause a structural distortion . The molecular structure of the complex between netropsin and the DNA dodecamer has been solved and refined by single-crystal X-ray diffraction analysis .
Chemical Reactions Analysis
Netropsin binds to the minor groove of DNA, particularly at AT-rich sequences including A-tracts . It has been shown that netropsin binding eliminates the curvature of A-tracts by measuring the electrophoretic mobilities of seven 98-base pair DNA samples containing different numbers and arrangements of centrally located A-tracts under varying conditions with netropsin .
Physical and Chemical Properties Analysis
The standard binding free energy of DNA with netropsin has been determined using all-atom molecular dynamics simulations .
Aplicaciones Científicas De Investigación
Netropsina: Un análisis exhaustivo de las aplicaciones de investigación científica
Afinidad y especificidad de unión al ADN: this compound es conocida por su alta afinidad para unirse a regiones ricas en AT del ADN, favoreciendo particularmente los polímeros alternantes de poli (dAdT)-poli (dAdT). Esta preferencia del ligando de la ranura menor no se atribuye a los enlaces de hidrógeno, sino a los contactos de van der Waals entre los hidrógenos de adenina y los grupos CH de los anillos de pirrol de la this compound .
Propiedades antivirales y antimicrobianas: Como fármaco bien caracterizado, la this compound se asocia con la ranura menor del ADN bicatenario, lo que contribuye a sus propiedades antivirales y antimicrobianas. Las simulaciones de dinámica molecular se han empleado para determinar la energía libre de unión estándar del ADN con la this compound, mejorando nuestra comprensión de su potencial como agente terapéutico .
Mecanismos de liberación controlada: La investigación ha demostrado que la this compound se puede cargar en grandes cantidades en las ranuras menores de los polímeros de ADN (DNAp). Se ha logrado una liberación controlada de this compound mediante la formación de una capa de Ca2+ en el DNAp, lo que podría tener implicaciones para las aplicaciones de liberación sostenida de fármacos .
4. Impacto en la forma y la movilidad del ADN Se ha observado que la unión de la this compound elimina la diferencia de movilidad entre los fragmentos de ADN con diferentes arreglos de A-tract. Esto sugiere que la this compound puede enderezar los A-tracts al unirse, proporcionando un enfoque artificial para remodelar la forma del ADN, lo que podría ser significativo en la terapia génica y la investigación biotecnológica .
Mecanismo De Acción
Target of Action
Netropsin, a polyamide antibiotic, primarily targets double-stranded DNA . Specifically, it binds to the minor groove of AT-rich sequences of double-stranded DNA .
Mode of Action
Netropsin interacts with its targets by making hydrogen bonding interactions with four subsequent base pairs of the DNA duplex . This interaction locally displaces the water molecules of the spine of hydration .
Biochemical Pathways
Netropsin’s binding to DNA can affect various biochemical pathways. For instance, it inhibits in vitro DNA and RNA synthesis by binding to the template or to the primer, or to both . It has been suggested that netropsin and a putative termination factor may share some aspects of their biochemical mechanisms .
Result of Action
The binding of Netropsin to DNA results in a number of molecular and cellular effects. It has been shown that Netropsin binding to DNA increases the twist per base by similar to 9˚ per molecule bound . Thus, it removes supercoils when interacting with positively supercoiled DNA and introduces (additional) negative supercoils when binding to relaxed or negatively supercoiled DNA .
Action Environment
The action of Netropsin can be influenced by environmental factors. For instance, in 0.1 M or higher salt concentrations, Netropsin has specificity for DNAs
Direcciones Futuras
Netropsin has been used in the development of drug delivery systems (DDSs) . Nano-sized DNA particles (DNAp) were manufactured to deliver netropsin, which is known to bind to DNA minor grooves . The sustained release of netropsin by CaDNAp highlights the potential of the DNAp-based delivery approach .
Análisis Bioquímico
Biochemical Properties
Netropsin plays a significant role in biochemical reactions due to its strong affinity for DNA. It binds specifically to the minor groove of AT-rich sequences in double-stranded DNA, forming hydrogen bonds with the DNA bases . This binding increases the twist per base pair in the DNA, affecting its supercoiling properties . Netropsin interacts with various biomolecules, including topoisomerases, which are enzymes that manage DNA supercoiling . By binding to DNA, netropsin inhibits the catalytic activity of topoisomerases, thereby interfering with DNA replication and transcription processes .
Cellular Effects
Netropsin has profound effects on cellular processes. It has been shown to induce chromosomal aberrations and decondensation of centromeric regions in mouse ascites tumor cells . Additionally, netropsin inhibits the transcription of certain genes by blocking the binding of transcription factors to DNA . This inhibition can affect cell signaling pathways and gene expression, leading to altered cellular metabolism and function . Netropsin’s ability to bind to DNA and interfere with transcription makes it a potential antineoplastic agent .
Molecular Mechanism
At the molecular level, netropsin exerts its effects primarily through its interaction with DNA. It binds to the minor groove of AT-rich sequences, forming hydrogen bonds with the DNA bases . This binding displaces water molecules from the DNA’s hydration spine and increases the twist per base pair, affecting the DNA’s supercoiling properties . Netropsin’s binding to DNA also inhibits the activity of topoisomerases, enzymes that manage DNA supercoiling . By inhibiting topoisomerases, netropsin interferes with DNA replication and transcription, leading to altered gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of netropsin can change over time. Netropsin is relatively stable and maintains its activity for extended periods . Studies have shown that netropsin can remain stable and active in cells for up to 25 hours . Over time, netropsin’s binding to DNA can lead to long-term changes in cellular function, including altered gene expression and chromosomal aberrations . These long-term effects make netropsin a valuable tool for studying DNA-protein interactions and gene regulation .
Dosage Effects in Animal Models
The effects of netropsin vary with different dosages in animal models. At low doses, netropsin can inhibit DNA replication and transcription without causing significant toxicity . At higher doses, netropsin can induce chromosomal aberrations and other toxic effects . Studies have shown that netropsin’s ability to bind to DNA and inhibit topoisomerases is dose-dependent, with higher doses leading to more pronounced effects . These findings highlight the importance of carefully controlling netropsin dosage in experimental settings to avoid adverse effects .
Metabolic Pathways
Netropsin is involved in several metabolic pathways, primarily through its interaction with DNA and topoisomerases . By binding to DNA, netropsin inhibits the activity of topoisomerases, enzymes that manage DNA supercoiling . This inhibition affects DNA replication and transcription, leading to altered gene expression and cellular metabolism . Netropsin’s interaction with DNA can also affect the levels of various metabolites, including those involved in nucleotide synthesis and energy metabolism .
Transport and Distribution
Netropsin is transported and distributed within cells primarily through its binding to DNA . Once inside the cell, netropsin rapidly binds to the minor groove of AT-rich sequences in double-stranded DNA . This binding localizes netropsin to the cell nucleus, where it exerts its effects on DNA replication and transcription . Netropsin’s distribution within the cell is influenced by its strong affinity for DNA and its ability to form stable complexes with DNA .
Subcellular Localization
Netropsin is primarily localized to the cell nucleus, where it binds to DNA and exerts its effects on gene expression and cellular function . Studies using electron paramagnetic resonance (EPR) spectroscopy have shown that netropsin is taken up readily by cells and accumulates in the nucleus . This nuclear localization is consistent with netropsin’s role in inhibiting DNA replication and transcription by binding to the minor groove of AT-rich sequences in DNA .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Netropsin involves the condensation of two amino acid derivatives, 3-amino-2-piperidone and 1,8-diaminooctane, followed by a series of chemical transformations to form the final compound.", "Starting Materials": [ "3-amino-2-piperidone", "1,8-diaminooctane", "Triethylamine", "Acetic anhydride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Condensation of 3-amino-2-piperidone and 1,8-diaminooctane in the presence of triethylamine to form the intermediate compound", "Step 2: Protection of the primary amine group of the intermediate compound with acetic anhydride to form the N-acetyl derivative", "Step 3: Reduction of the N-acetyl derivative with sodium borohydride to form the N-acetyl-1,8-diaminooctane derivative", "Step 4: Removal of the protecting group with hydrochloric acid to form the intermediate compound", "Step 5: Alkylation of the intermediate compound with sodium hydroxide and 1,2-dibromoethane to form the N-ethyl derivative", "Step 6: Hydrolysis of the N-ethyl derivative with hydrochloric acid to form the final product, Netropsin", "Step 7: Purification of the final product by recrystallization from methanol and chloroform" ] } | |
Número CAS |
1438-30-8 |
Fórmula molecular |
C18H28Cl2N10O3 |
Peso molecular |
503.4 g/mol |
Nombre IUPAC |
N-[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C18H26N10O3.2ClH/c1-27-9-11(6-12(27)16(30)23-4-3-14(19)20)26-17(31)13-5-10(8-28(13)2)25-15(29)7-24-18(21)22;;/h5-6,8-9H,3-4,7H2,1-2H3,(H3,19,20)(H,23,30)(H,25,29)(H,26,31)(H4,21,22,24);2*1H |
Clave InChI |
SDRHUASONSRLFR-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)CN=C(N)N |
SMILES canónico |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)CN=C(N)N.Cl.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
63770-20-7 (hydrochloride) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Antibiotic 1142; Antibiotic T-1384; Antibiotic T1384; Antibiotic T 1384; Sinanomycin; Congocidin; Congocidine; F 6; F6; F-9; IA-887; IA887; IA 887; K-117; K117; K 117; Netropsin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


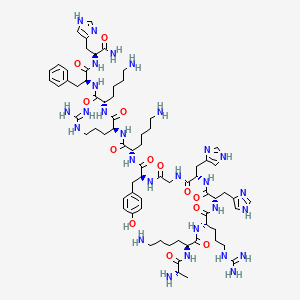

![N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B1678138.png)
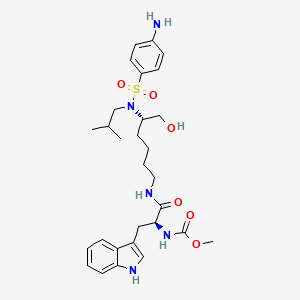
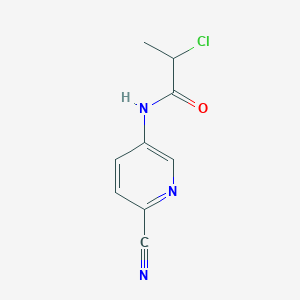


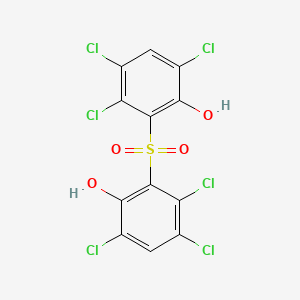

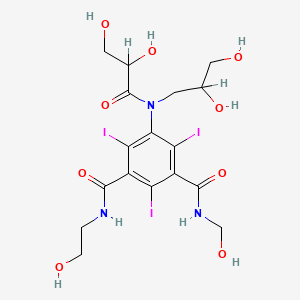
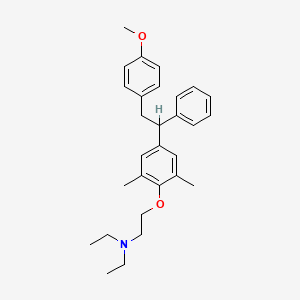
![1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-4-{[4-(2-methoxyphenyl)piperidin-1-YL]methyl}isoquinoline](/img/structure/B1678153.png)

![(2R,3S,4S,5R)-3-[[(1S,3S,4S,5R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-2,4,5,6-tetrahydroxyhexanal](/img/structure/B1678156.png)
